(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
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Overview
Description
The compound (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that features a combination of pyridine, pyrrolidine, thiophene, and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted amine, the pyrrolidine ring can be constructed through cyclization reactions.
Attachment of the Pyridin-2-yloxy Group: This step involves the nucleophilic substitution of a pyridine derivative with an appropriate leaving group.
Construction of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Incorporation of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrolidine rings.
Reduction: Reduction reactions can be performed on the carbonyl group present in the methanone moiety.
Substitution: The pyridine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could lead to sulfoxides or sulfones, while reduction of the carbonyl group would yield the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
In biological research, the compound’s heterocyclic rings may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medically, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone exerts its effects would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(5-(phenyl)isoxazol-3-yl)methanone: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
The uniqueness of (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone lies in its combination of heterocyclic rings, which can confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and potential interactions with biological targets.
Properties
IUPAC Name |
(3-pyridin-2-yloxypyrrolidin-1-yl)-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-17(13-10-14(23-19-13)15-4-3-9-24-15)20-8-6-12(11-20)22-16-5-1-2-7-18-16/h1-5,7,9-10,12H,6,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDOFIIAJWIJNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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